N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide group at position 4 connects to a hydroxypropyl chain bearing a 1-methylpyrrole substituent. The hydroxy and methoxy groups enhance hydrophilicity, while the pyrrole and pyrazole rings may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-17-8-4-5-11(17)12(19)6-7-15-13(20)10-9-18(2)16-14(10)21-3/h4-5,8-9,12,19H,6-7H2,1-3H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKPVBLYXGBEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CN(N=C2OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrrole ring : Contributes to the compound's reactivity and biological interactions.
- Methoxy group : Enhances solubility and may influence pharmacokinetics.
- Carboxamide moiety : Plays a crucial role in biological activity through hydrogen bonding with target proteins.
The molecular formula of this compound is C₁₅H₁₈N₂O₃, with a molecular weight of approximately 278.32 g/mol.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound acts as a potent inhibitor of various enzymes, including histone deacetylases (HDACs), which are implicated in cancer progression and inflammatory responses.
- Receptor Modulation : It interacts with specific cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
- Gene Expression Modification : The compound can alter the expression of genes involved in inflammatory responses and tumorigenesis .
Anticancer Activity
Research has indicated that derivatives of pyrazoles, including this compound, possess significant anticancer properties. For instance:
- A study demonstrated that similar pyrazole derivatives exhibited high inhibitory activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in various models:
- In vivo studies using carrageenan-induced edema models indicated that related compounds significantly reduced inflammation, comparable to standard anti-inflammatory drugs like ibuprofen .
Neuroprotective Potential
The ability of this compound to modulate gene expression suggests potential neuroprotective effects. This could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role.
Study 1: HDAC Inhibition
A detailed investigation into the HDAC inhibitory activity of this compound revealed that it effectively promotes cell cycle arrest and apoptosis in cancer cells. The study found IC50 values indicating potent inhibition at micromolar concentrations, supporting its potential as an anticancer agent.
Study 2: In Vivo Anti-inflammatory Model
In an experimental model of inflammation, the pyrazole derivative demonstrated significant reduction in paw edema in rats. The results showed a dose-dependent response, with maximum efficacy observed at higher concentrations, underscoring its therapeutic potential against inflammatory diseases .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazole-4-Carboxamide Derivatives
Several pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p in ) share structural similarities with the target compound. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s methoxy group (electron-donating) contrasts with chloro substituents in 3a–3d , which may reduce reactivity but improve binding in hydrophobic pockets .
Pyrrole-2-Carboxamide Analogues
Compounds such as 7 and 41 () feature pyrrole-2-carboxamide scaffolds with pyridine or imidazole substituents:
| Compound | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target | Pyrazole-4-carboxamide | Methoxy, methyl, hydroxypropyl-pyrrole | Balanced hydrophilicity; dual heterocyclic motifs |
| 7 | Pyrrole-2-carboxamide | Trifluoromethylpyridine, methyl | Trifluoromethyl enhances bioavailability |
| 41 | Pyrrole-2-carboxamide | Imidazole, trifluoromethylpyridine | Imidazole improves metal-binding capacity |
Key Observations :
- Heterocyclic Diversity : The target’s pyrazole core may offer greater metabolic stability compared to pyrrole-based analogues like 7 and 41 , which are prone to oxidation .
- Functional Groups : The hydroxypropyl group in the target compound could improve solubility relative to the trifluoromethyl groups in 7 and 41 , which increase lipophilicity .
Q & A
Q. Table 1: Key Functional Groups and Reactivity
| Functional Group | Role in Reactivity | Example Reaction |
|---|---|---|
| Pyrazole ring | Hydrogen bonding with targets | Nucleophilic substitution at N1 |
| 3-Hydroxypropyl | Stereochemical specificity | Esterification for prodrug design |
| Methoxy group | Electron donation | Demethylation under acidic conditions |
Q. Table 2: Stability Assessment Protocol
| Condition | Test Method | Outcome Metric |
|---|---|---|
| pH 2–9 (37°C) | HPLC monitoring | Degradation products <5% in 24h |
| Light exposure (UV/Vis) | Photostability chamber | No shift in λmax after 48h |
| Oxidative stress (H2O2) | LCMS/MS | Parent compound recovery >90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
